Trimethylsilanol

Beschreibung

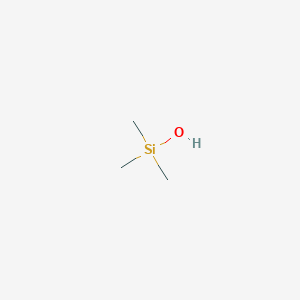

Structure

3D Structure

Eigenschaften

IUPAC Name |

hydroxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10OSi/c1-5(2,3)4/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPLIUHOKVUFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10519-96-7 (potassium salt), 18027-10-6 (hydrochloride salt), 2004-14-0 (lithium salt), 1795-31-9 (phosphite (3:1)), 18027-10-6 (Na salt), 5599-26-8 (Sb(3 )salt) | |

| Record name | Trimethylsilanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7061433 | |

| Record name | Trimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a strong odor; [Wacker Silicones MSDS] | |

| Record name | Trimethylsilanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.14 [mmHg] | |

| Record name | Trimethylsilanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1066-40-6 | |

| Record name | Trimethylsilanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1,1,1-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSILANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4BIN3300P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimethylsilanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilanol ((CH₃)₃SiOH), also known as TMS, is a fundamental organosilicon compound characterized by a silicon atom bonded to three methyl groups and one hydroxyl group.[1] This colorless, volatile liquid is a key intermediate in organosilicon chemistry and finds applications ranging from being a building block for silicone polymers to a surface modification agent.[2][3] Its unique properties, including its weak acidity and propensity for self-condensation, dictate its handling and utility.[1] This guide provides an in-depth overview of this compound, covering its chemical structure, physicochemical properties, synthesis protocols, and key chemical reactions. All quantitative data are summarized in structured tables, and reaction pathways are visualized using DOT language diagrams for enhanced clarity.

Chemical Formula and Structure

This compound is an organosilicon compound with the chemical formula C₃H₁₀OSi.[4] The central silicon atom is bonded to three methyl (-CH₃) groups and one hydroxyl (-OH) group, resulting in a tetrahedral molecular geometry.[3]

Molecular Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 1066-40-6[4]

-

Synonyms: Hydroxytrimethylsilane, Trimethylhydroxysilane, TMS[4][5]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are crucial for its application and handling. These properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 90.20 g/mol | [4] |

| Appearance | Colorless, volatile liquid | [1] |

| Odor | Pungent, strong odor | [6][7] |

| Boiling Point | 99-100 °C | [1] |

| Melting Point | -4.5 °C | [2] |

| Density | 0.8112 g/cm³ at 20 °C | [8] |

| Vapor Pressure | 21 mbar at 20 °C | [1] |

| Water Solubility | Limited (1.00 mg/ml) | [2] |

| pKₐ | 11 | [1] |

| Refractive Index (n²⁰/D) | 1.3889 | [2] |

| Flash Point | -18 °F (-27.8 °C) | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ = 0.14 ppm (singlet, 9H, Si-(CH₃)₃) | [1] |

| ²⁹Si NMR (Toluene-d8) | Chemical shifts are concentration-dependent. | [9][10] |

| IR Spectroscopy | The assignment of SiOH group vibrations can be complex. The δ(SiOH) bending mode for free silanol groups is observed around 834 cm⁻¹. In hydrogen-bonded structures, this can shift to the 1000-1200 cm⁻¹ range. | [11] |

| Mass Spectrometry | Major peaks (m/z): 75 (Top Peak), 45 (2nd Highest), 47 (3rd Highest). The peak at m/z 75 corresponds to the [(CH₃)₃Si]⁺ ion. | [7] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the controlled hydrolysis of trimethylsilyl precursors. Direct hydrolysis of chlorotrimethylsilane with water is generally avoided as the hydrochloric acid byproduct catalyzes the rapid condensation of this compound to hexamethyldisiloxane.[4][12] Therefore, weakly basic or alternative hydrolysis methods are preferred.

Synthesis via Weakly Basic Hydrolysis of Chlorotrimethylsilane

This method avoids the acid-catalyzed dimerization of the product.

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with a dilute aqueous basic solution (e.g., sodium bicarbonate solution). The vessel is cooled in an ice bath.

-

Addition of Precursor: Chlorotrimethylsilane is added dropwise to the cooled, stirred basic solution. The rate of addition is controlled to maintain a low reaction temperature.

-

Reaction: The mixture is stirred vigorously for a specified period (e.g., 1-2 hours) while maintaining the low temperature to allow for complete hydrolysis.

-

Workup: The organic layer is separated from the aqueous layer. The aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether) to maximize recovery. The combined organic extracts are then dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by fractional distillation.

Synthesis via Hydrolysis of Hexamethyldisiloxane

This compound can also be obtained by the basic hydrolysis of its condensation dimer, hexamethyldisiloxane.[4][12]

Experimental Protocol:

-

Reaction Setup: Hexamethyldisiloxane is mixed with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide.

-

Reaction: The mixture is stirred, potentially with gentle heating, to drive the hydrolysis reaction to completion.

-

Neutralization and Workup: The reaction mixture is carefully neutralized with a weak acid. The resulting this compound is then extracted with an organic solvent.

-

Purification: The product is purified by fractional distillation as described in the previous method.

Synthesis via Hydrolysis of Hexamethyldisilazane

A patented method describes the synthesis from hexamethyldisilazane.[8]

Experimental Protocol:

-

Reaction Setup: A 1000 mL four-necked flask is charged with 90-110 parts by weight of water and 45-55 parts of glacial acetic acid. The mixture is stirred and heated to 60-70 °C.[8]

-

Reaction: 550 parts by weight of hexamethyldisilazane is added dropwise to the heated solution over 2-3 hours.[8]

-

Purification: The resulting solution is distilled, with the fraction collected at 103-105 °C being the purified this compound (purity >98%).[8]

Key Chemical Reactions and Pathways

Condensation to Hexamethyldisiloxane

A defining characteristic of this compound is its tendency to undergo self-condensation, especially in the presence of acid or base catalysts, to form hexamethyldisiloxane and water.[1][13] This equilibrium reaction is a critical consideration in its synthesis and storage.

References

- 1. Buy this compound | 1066-40-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C3H10OSi | CID 66110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN111808129A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Vibrational spectra of this compound. The problem of the assignment of the SiOH group frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

Synthesis of Trimethylsilanol for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis of Trimethylsilanol

This guide provides detailed technical information for researchers, scientists, and drug development professionals on the synthesis of this compound (TMSOH) for laboratory use. It covers various synthesis methodologies, experimental protocols, and purification techniques, with quantitative data presented for easy comparison.

Introduction

This compound ((CH₃)₃SiOH) is a fundamental organosilicon compound with significant applications in various scientific fields. It serves as a crucial intermediate in the synthesis of silicones, a derivatizing agent in mass spectrometry, and a surface modification agent to create hydrophobic coatings.[1][2] Due to its tendency to self-condense into hexamethyldisiloxane (HMDSO), its synthesis and purification require careful control of reaction conditions.[3] This guide details established methods for the laboratory-scale preparation of high-purity this compound.

Synthesis Methodologies

Several viable methods exist for the synthesis of this compound in a laboratory setting. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction. The most common approaches involve the hydrolysis of hexamethyldisilazane or a trimethylsilyl halide under controlled conditions.

Hydrolysis of Hexamethyldisilazane

A robust method for preparing this compound involves the hydrolysis of hexamethyldisilazane in the presence of a weak acid, such as glacial acetic acid. This method offers high yields and purity with a relatively straightforward procedure.

Reaction Pathway: Hydrolysis of Hexamethyldisilazane

Caption: Reaction scheme for the synthesis of this compound from hexamethyldisilazane.

Experimental Protocol:

This protocol is adapted from a patented method and provides a reliable procedure for laboratory synthesis.[4]

-

Reagent Preparation: In a 1000 mL four-necked flask equipped with a stirrer, thermometer, dropping funnel, and condenser, combine 100 parts by weight of water and 50 parts by weight of glacial acetic acid.

-

Heating: Stir the mixture and heat to a temperature of 63-68°C.

-

Reaction: Slowly add 500 parts by weight of hexamethyldisilazane dropwise into the heated solution. Maintain the reaction temperature for 2-3 hours. Ammonia gas will be generated during the reaction and should be handled in a well-ventilated fume hood or absorbed via a tail gas recovery device.

-

Purification: After the reaction is complete, the resulting solution is purified by distillation. The fraction collected at approximately 100-103°C will be this compound.

Data Summary:

| Parameter | Value | Reference |

| Starting Material | Hexamethyldisilazane | [4] |

| Reagents | Water, Glacial Acetic Acid | [4] |

| Reaction Temperature | 60-70°C | [4] |

| Reaction Time | 2-3 hours | [4] |

| Product Purity | >98% | [4] |

| Yield | 85-90% | [4] |

Hydrolysis of Trimethylsilyl Chloride

The direct hydrolysis of trimethylsilyl chloride (TMSCl) with water is generally avoided as the hydrochloric acid produced catalyzes the condensation of this compound to hexamethyldisiloxane.[3][5] However, this reaction can be controlled under weakly basic conditions to yield the desired silanol.

Reaction Pathway: Hydrolysis of Trimethylsilyl Chloride

Caption: Reaction scheme for the weakly basic hydrolysis of trimethylsilyl chloride.

Experimental Protocol:

A general procedure for the weakly basic hydrolysis of trimethylsilyl chloride is as follows:

-

Reaction Setup: Prepare a solution of a weak base, such as sodium bicarbonate, in water in a reaction vessel equipped with a stirrer and a dropping funnel. The solution should be cooled in an ice bath.

-

Addition of TMSCl: Slowly add trimethylsilyl chloride to the cooled basic solution with vigorous stirring. The rate of addition should be controlled to maintain a low temperature and prevent excessive foaming.

-

Extraction: Once the addition is complete, the organic layer containing this compound is separated. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

Drying and Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and then purified by fractional distillation.

Data Summary:

| Parameter | Value | Reference |

| Starting Material | Trimethylsilyl Chloride | [1][6] |

| Key Condition | Weakly basic hydrolysis | [1][6] |

| Product Purity | Dependent on purification | - |

| Yield | Dependent on reaction conditions | - |

Purification of this compound

Commercially available this compound often contains hexamethyldisiloxane as an impurity due to self-condensation.[7] Simple distillation is often ineffective for purification due to the close boiling points of this compound (~100°C) and hexamethyldisiloxane (~101°C).[7] A specialized purification technique, Salting-Out Assisted Liquid-Liquid Extraction (SALLE), has been developed for this purpose.[7]

Workflow: General Synthesis and Purification of this compound

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol for SALLE:

This protocol is a generalized procedure based on the principles described in the patent for the purification of this compound.[7]

-

Extraction: In an extraction unit, combine the impure this compound feedstock with an extraction solution (e.g., a specific ratio of methanol to water) at room temperature. This step selectively extracts the hexamethyldisiloxane impurity.

-

Salting-Out: Add a salt solution (e.g., brine) to the mixture. This induces phase separation.

-

Separation: Separate the aqueous waste layer, which contains the salt, extraction solution, and the extracted HMDSO impurity.

-

Final Product: The remaining organic layer is the purified this compound with a significantly reduced HMDSO content.

Data Summary for Purification:

| Parameter | Value | Reference |

| Impurity | Hexamethyldisiloxane (HMDSO) | [7] |

| Purification Method | Salting-Out Assisted Liquid-Liquid Extraction (SALLE) | [7] |

| Key Steps | Extraction with a solvent system, addition of salt water, and phase separation | [7] |

| Temperature | Room Temperature | [7] |

Safety Considerations

-

Flammability: this compound is a flammable liquid and should be handled away from ignition sources.[1]

-

Irritation: It may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1]

-

Ventilation: All procedures should be conducted in a well-ventilated laboratory fume hood.

-

Reactivity: Avoid contact with strong acids, bases, and oxidizing agents.

By following the detailed methodologies and safety precautions outlined in this guide, researchers can reliably synthesize and purify high-quality this compound for their laboratory needs.

References

- 1. Buy this compound | 1066-40-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CN111808129A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. US12084466B1 - Purification of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety of Trimethylsilanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data for trimethylsilanol (TMS), a common organosilicon compound.

Core Safety Information

Chemical Identity:

Hazard Identification: this compound is classified as a highly flammable liquid and vapor.[1][4][6][7][8] It is also harmful if inhaled.[1] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[1][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Physical State | Liquid | [1][6] |

| Appearance | Colorless | [1][9] |

| Odor | Characteristic | [10] |

| Melting Point | -12 °C / 10.4 °F | [1] |

| Boiling Point | 98 °C / 208.4 °F | [1] |

| Flash Point | 4 °C / 39.2 °F | [1] |

| Density | 0.8144 g/cm³ at 20 °C | [8] |

| Water Solubility | 0.995 g/L at 24 °C | [11] |

| Vapor Pressure | 19 hPa at 25 °C | [11] |

| log Pow (Octanol/Water Partition Coefficient) | 1.22 at 25 °C | [11] |

| pKa | 11 | [10][12] |

Toxicological Data

The toxicological profile of this compound has been evaluated through various studies. The following table summarizes the key quantitative data.

| Test | Species | Route | Value | Source(s) |

| LD50 (Acute Oral Toxicity) | Rat | Oral | 2800 mg/kg | [1] |

| LC50 (Acute Inhalation Toxicity) | Rat | Inhalation | 3151 ppm (4 h) | [1] |

| NOEL (No-Observed-Effect Level) - 28-day repeat dose | Rat | Oral | 160 mg/kg/day | [13][14] |

| NOAEL (No-Observed-Adverse-Effect Level) - Developmental Toxicity | Rat | Oral | 150 mg/kg bw/day | [11] |

| Fish LC50 (96 h) | Oncorhynchus mykiss (Rainbow Trout) | - | 271 mg/L | [15] |

Experimental Protocols

28-Day Repeated Dose Oral Toxicity Study in Rats:

A 28-day repeated dose oral toxicity study was conducted on rats to evaluate the potential health effects of this compound.[13][14]

-

Test Guideline: The study was performed in accordance with the "Guidelines for 28-day Repeat Dose Toxicity Testing of Chemicals" in Japan.[14]

-

Test Species: Crj:CD(SD) rats were used.[14]

-

Administration: this compound, with a purity of 99.8%, was administered orally to male and female rats for 28 days.[14] The vehicle used was corn oil.[14]

-

Dosage Groups: The animals were divided into groups and administered daily doses of 0 (vehicle control), 10, 40, 160, and 640 mg/kg of body weight.[13][14]

-

Observations: At a dose of 640 mg/kg, decreased spontaneous motor activity and a staggering gait were observed in both sexes.[13][14] Additionally, males in this group exhibited gait difficulty.[13][14] Suppression in body weight gain and an increase in fibrinogen were also noted in both sexes at the highest dose.[13][14] Females in the 640 mg/kg group showed a decrease in absolute thymus weight and an increase in relative liver weight.[13][14]

-

Recovery Period: A 14-day recovery period was included in the study.[13][14] After this period, the suppressed body weights in males and the increased relative liver weights in females were still observable.[14]

-

Results: Based on the study's findings, the No-Observed-Effect Level (NOEL) for repeated dose toxicity was determined to be 160 mg/kg/day for both male and female rats.[13][14]

Safe Handling and Emergency Procedures

The following diagrams illustrate the logical workflows for the safe handling of this compound and the appropriate response in case of a spill.

Caption: Workflow for the safe handling of this compound.

Caption: Logical workflow for responding to a this compound spill.

First Aid Measures

A summary of first aid measures in case of exposure to this compound is provided below.

| Exposure Route | First Aid Measures | Source(s) |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [1] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. | [1] |

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

-

Suitable Extinguishing Media: Water mist may be used to cool closed containers.[1] Foam, carbon dioxide, and dry chemical are also suitable.[6]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[1]

-

Specific Hazards: this compound is highly flammable.[1][6] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1] Containers may explode when heated.[1]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), and silicon dioxide.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Ecological Information

This compound is considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] It is not readily biodegradable.[11] However, it has a low potential for bioaccumulation.[11] It is advised not to release this compound into the environment and to prevent it from entering surface water or sanitary sewer systems.[1]

References

- 1. fishersci.com [fishersci.com]

- 2. nbinno.com [nbinno.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. fishersci.nl [fishersci.nl]

- 5. This compound | C3H10OSi | CID 66110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. This compound [chemister.ru]

- 10. Buy this compound (EVT-317354) | 1066-40-6 [evitachem.com]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Toxicity of this compound | EVISA's Links Database [speciation.net]

- 14. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical Properties of Trimethylsilanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of trimethylsilanol (TMS), a compound of significant interest in various scientific and industrial applications, including its role as a potential hydrolysis product of polydimethylsiloxane chains. This document is intended to serve as a valuable resource for professionals in research and development.

Physical Properties of this compound

This compound is a colorless, volatile liquid at room temperature.[1] A summary of its key physical properties is presented in the table below. The data reflects some variability across different sources, which is common in scientific literature.

| Physical Property | Value | Source(s) |

| Boiling Point | 75.0 ± 9.0 °C (at 760 mmHg) | [2] |

| 98.0 °C | [3] | |

| 98-99 °C | [4] | |

| 99 °C | [1][5] | |

| 100 °C (at 760 mmHg) | [6] | |

| Approximately 103 °C | [7] | |

| Melting Point | -12.0 °C | [3][4] |

| -11.99 °C | [2] | |

| -4.5 °C | [1][5][8] |

State of this compound as a Function of Temperature

The physical state of this compound is dictated by its temperature relative to its melting and boiling points. The following diagram illustrates this relationship.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS#:1066-40-6 | Chemsrc [chemsrc.com]

- 3. This compound 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. sisib.com [sisib.com]

- 7. Buy this compound (EVT-317354) | 1066-40-6 [evitachem.com]

- 8. Silanol, trimethyl- [chembk.com]

Solubility of Trimethylsilanol in organic solvents

An In-depth Technical Guide to the Solubility of Trimethylsilanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound ((CH₃)₃SiOH), a key organosilicon compound, finds extensive application in organic synthesis, pharmaceutical development, and materials science. Its utility is often dictated by its interaction with various organic solvents. Understanding the solubility of this compound is therefore critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, details a general experimental protocol for solubility determination, and presents logical workflows for assessing solubility.

Physicochemical Properties of this compound

A sound understanding of the physicochemical properties of this compound is fundamental to interpreting its solubility characteristics.

| Property | Value |

| Molecular Formula | C₃H₁₀OSi[1] |

| Molecular Weight | 90.20 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 99 °C[2] |

| Melting Point | -4.5 °C[2] |

| Density | 0.8141 g/cm³ (at 20 °C)[2] |

Solubility of this compound in Organic Solvents

The solubility of this compound is governed by the principle of "like dissolves like." Its polar hydroxyl group allows for hydrogen bonding with polar solvents, while the nonpolar methyl groups provide some affinity for nonpolar solvents. The following table summarizes the available qualitative solubility data for this compound in various organic solvents.

| Solvent | Solvent Type | Solubility Description |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble[3] |

| Acetone | Polar Aprotic | Soluble[3] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble |

| Chloroform | Nonpolar | Sparingly Soluble |

| Glacial Acetic Acid | Polar Protic | Sparingly Soluble |

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for determining the solubility of a liquid, such as this compound, in an organic solvent. This method is based on the shake-flask method, a widely accepted technique for determining equilibrium solubility.[7]

Materials

-

This compound (solute)

-

Organic solvent of interest

-

Calibrated pipettes and syringes

-

Vials with airtight seals

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

-

Analytical balance

Procedure

-

Preparation of Standard Solutions: A series of standard solutions of this compound in the chosen solvent are prepared at known concentrations to generate a calibration curve.[7]

-

Sample Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed vial.

-

Equilibration: The vials are agitated in an orbital shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.[7]

-

Phase Separation: The vials are centrifuged to facilitate the separation of the undissolved this compound from the saturated solution.[7]

-

Sample Extraction: A clear aliquot of the saturated supernatant is carefully extracted without disturbing the undissolved layer.[7]

-

Analysis: The concentration of this compound in the extracted aliquot is determined using a validated analytical method, such as GC-MS or HPLC, by comparing the response to the calibration curve.[7]

-

Data Interpretation: The determined concentration represents the solubility of this compound in the specific organic solvent at the experimental temperature.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: A flowchart of the experimental procedure for determining the solubility of this compound.

Logical Relationship of Solubility

The solubility of this compound in a given solvent is a function of the intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" provides a foundational understanding of this relationship.

Caption: A diagram illustrating the interplay of solute and solvent properties in determining solubility.

Conclusion

While precise quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively documented in readily accessible literature, qualitative information indicates its solubility in common polar organic solvents. For applications in research, development, and manufacturing where precise solubility is a critical parameter, it is imperative to perform experimental determinations. The general protocol outlined in this guide provides a solid foundation for conducting such studies. A thorough understanding of the molecular interactions between this compound and the chosen solvent system is essential for predicting and controlling its solubility behavior.

References

- 1. This compound | C3H10OSi | CID 66110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [chemister.ru]

- 6. Buy this compound (EVT-317354) | 1066-40-6 [evitachem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Trimethylsilanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilanol ((CH₃)₃SiOH), a fundamental organosilicon compound, exhibits a rich and versatile chemistry centered around its hydroxyl group. This technical guide provides a comprehensive exploration of the reactivity of this functional group, offering insights valuable for its application in organic synthesis, materials science, and drug development. Key reaction pathways, including condensation, silylation, and acid-base chemistry, are discussed in detail. This document summarizes quantitative data, provides detailed experimental protocols for seminal reactions, and employs visualizations to elucidate reaction mechanisms and experimental workflows.

Introduction

This compound is a sterically hindered, weakly acidic silanol that serves as a crucial building block and intermediate in a wide array of chemical transformations.[1] Its utility stems from the unique properties of the silicon-oxygen bond and the reactivity of the hydroxyl proton. In the pharmaceutical and drug development sectors, the trimethylsilyl (TMS) group, often introduced via reagents derived from or related to this compound, is a cornerstone for protecting hydroxyl functionalities in complex molecules during multi-step syntheses.[2] Furthermore, the ability of this compound to modify surfaces and participate in polymerization reactions makes it a valuable compound in materials science.[3][4] This guide aims to provide a detailed technical overview of the hydroxyl group's reactivity in this compound, supported by experimental data and procedural outlines.

Physicochemical Properties

A thorough understanding of this compound's physical and chemical properties is essential for its effective handling and application.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₁₀OSi | [1] |

| Molecular Weight | 90.20 g/mol | [5] |

| Appearance | Colorless, volatile liquid | [1] |

| Boiling Point | 99 °C | [1] |

| Melting Point | -4.5 °C | [6] |

| Density | 0.8112 g/cm³ (at 20 °C) | [7] |

| Vapor Pressure | 21 mbar (at 20 °C) | [1] |

| pKa | ~11 | [1] |

| Enthalpy of Formation (gas) | -491.7 ± 1.9 kJ/mol (at 298.15 K) | [8] |

| Solubility | Soluble in many organic solvents; limited solubility in water. | [9] |

Core Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound is multifaceted, encompassing its acidic nature, its ability to undergo condensation, and its role in silylation reactions.

Acidity and Deprotonation

The hydroxyl proton of this compound is weakly acidic, with a pKa of approximately 11.[1] This makes it a stronger acid than tertiary alcohols like tert-butanol (pKa ≈ 19) but comparable to orthosilicic acid.[1] This acidity allows for deprotonation by strong bases, such as sodium hydroxide, to form the corresponding trimethylsiloxide salt.[1]

Reaction Pathway: Deprotonation

Caption: Deprotonation of this compound to form sodium trimethylsiloxide.

Condensation Reactions

A hallmark of silanol chemistry is the propensity to undergo self-condensation to form siloxanes, with the elimination of water. This reaction is reversible and can be catalyzed by both acids and bases. The condensation of this compound yields hexamethyldisiloxane.

Reaction Pathway: Self-Condensation

Caption: Self-condensation of this compound to form hexamethyldisiloxane.

Silylation Reactions

The hydroxyl group of this compound can react with various substrates to introduce a trimethylsilyl group, a process known as silylation. This is a cornerstone of its utility in organic synthesis, particularly for the protection of hydroxyl groups in alcohols and phenols.[2] this compound itself can act as a silylating agent, though more reactive derivatives like trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) are more commonly employed. The underlying principle involves the reaction of the hydroxyl group of the substrate with the silylating agent.

3.3.1. Silylation of Alcohols

The protection of alcohols as their trimethylsilyl ethers is a common strategy in multi-step synthesis. This transformation renders the hydroxyl group inert to a variety of reaction conditions.

Experimental Workflow: Silylation of an Alcohol

Caption: General workflow for the silylation of an alcohol.

3.3.2. Silylation of Carboxylic Acids

Carboxylic acids can also be silylated to form trimethylsilyl esters. This derivatization increases their volatility, making them more amenable to analysis by gas chromatography.

Reactions with Electrophiles and Nucleophiles

The hydroxyl group of this compound can act as a nucleophile, for example, in reactions with acyl chlorides to form silyl esters. Conversely, in the presence of a strong base, the resulting trimethylsiloxide anion is a potent nucleophile.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving the hydroxyl group of this compound.

Synthesis of this compound

Direct hydrolysis of chlorotrimethylsilane is often complicated by the formation of hexamethyldisiloxane due to the presence of HCl.[1] A preferred method involves the weakly basic hydrolysis of chlorotrimethylsilane or the basic hydrolysis of hexamethyldisiloxane.[1] A patented method describes the synthesis from hexamethyldisilazane.[12]

Protocol: Synthesis from Hexamethyldisilazane [12]

-

Materials: Hexamethyldisilazane, glacial acetic acid, water.

-

Procedure: a. To a 1000 mL four-necked flask, add water and glacial acetic acid and stir to mix. b. Heat the mixture to 60-70 °C. c. Add hexamethyldisilazane dropwise to the heated mixture. d. Allow the reaction to proceed for 2-3 hours. e. Purify the resulting this compound by distillation.

Silylation of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using trimethylsilyl chloride and a base.

Protocol: Silylation of n-Octanol (Illustrative)

-

Materials: n-Octanol, trimethylchlorosilane (TMSCl), pyridine, anhydrous diethyl ether.

-

Procedure: a. In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve n-octanol (1 equivalent) in anhydrous diethyl ether. b. Add pyridine (1.1 equivalents) to the solution and stir. c. Cool the mixture in an ice bath. d. Slowly add trimethylchlorosilane (1 equivalent) dropwise to the cooled solution. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed. f. Quench the reaction by the slow addition of water. g. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the trimethylsilyl ether of n-octanol.

Surface Modification of Silica

The hydroxyl groups on the surface of silica can be capped with trimethylsilyl groups from this compound or its derivatives, rendering the surface hydrophobic.[4]

Protocol: Hydrophobization of Silica Gel

-

Materials: Silica gel, this compound, toluene (anhydrous).

-

Procedure: a. Activate the silica gel by heating at 150 °C under vacuum for 4 hours to remove adsorbed water. b. Suspend the activated silica gel in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere. c. Add an excess of this compound to the suspension. d. Reflux the mixture for 12-24 hours. e. Allow the mixture to cool to room temperature. f. Filter the silica gel and wash thoroughly with toluene and then with a lower-boiling solvent like hexane. g. Dry the functionalized silica gel under vacuum to remove residual solvent.

Applications in Drug Development and Research

The reactivity of the hydroxyl group in this compound underpins its importance in several areas of scientific research and industrial application.

-

Protecting Group Chemistry: The formation of trimethylsilyl ethers is a fundamental strategy in the synthesis of complex pharmaceutical compounds, allowing for the selective reaction of other functional groups.[2]

-

Precursor to Silicone Polymers: this compound is a key monomer in the synthesis of various silicone materials, including oils, rubbers, and resins, which have applications in medical devices and drug delivery systems.[3][13]

-

Surface Modification: The hydrophobization of surfaces, such as silica-based stationary phases for chromatography, is a critical application that relies on the reaction of surface silanols with silylating agents.[4]

-

Derivatization for Analysis: The conversion of non-volatile compounds containing hydroxyl groups into their more volatile trimethylsilyl derivatives is a standard procedure for their analysis by gas chromatography-mass spectrometry (GC-MS).[4]

Conclusion

The hydroxyl group of this compound is a versatile functional group that governs its rich and varied reactivity. Its acidic nature, ability to undergo condensation, and its central role in silylation reactions make it an indispensable tool in modern chemistry. For researchers, scientists, and drug development professionals, a deep understanding of these reactive pathways is crucial for leveraging the full potential of this fundamental organosilicon compound in the synthesis of novel molecules and advanced materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Applications of this compound in the Field of Organic Synthesis-IOTA [siliconeemulsion.net]

- 3. Application Value and Safety Characteristics of this compound in Silicon Material Synthesis- [iotasilane.com]

- 4. Buy this compound | 1066-40-6 [smolecule.com]

- 5. This compound | C3H10OSi | CID 66110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound – Wikipedia [de.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. atct.anl.gov [atct.anl.gov]

- 9. CAS 1066-40-6: this compound | CymitQuimica [cymitquimica.com]

- 10. datapdf.com [datapdf.com]

- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to Trimethylsilanol for Researchers and Drug Development Professionals

Introduction

Trimethylsilanol (TMS), an organosilicon compound with the formula (CH₃)₃SiOH, is the silicon analogue of the organic compound tert-butanol. It consists of a central silicon atom bonded to three methyl groups and one hydroxyl group, resulting in a tetrahedral geometry.[1][2] This colorless, volatile liquid is a fundamental building block in organosilicon chemistry and a key intermediate in the synthesis of a wide array of materials.[3][4] TMS is also recognized as a hydrolysis product of polydimethylsiloxane (PDMS), a common component in lubricants, adhesives, and coatings, leading to its presence as a trace compound in various environments, from spacecraft atmospheres to landfill biogas.[1][5][6]

For researchers and professionals in drug development, understanding the properties, reactivity, and analytical methods associated with this compound is crucial. It serves not only as a protecting group in the complex synthesis of active pharmaceutical ingredients (APIs) but also as a derivatizing agent essential for the analytical characterization of drugs and metabolites.[2][7][8] This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, applications, and safety profile.

Physicochemical and Spectroscopic Properties

This compound is a volatile liquid with moderate water solubility.[3][4] Its Si-OH bond imparts weak acidity, with a pKa of approximately 11, making it comparable to orthosilicic acid but significantly more acidic than its carbon analogue, tert-butanol (pKa ≈ 19).[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 1066-40-6 | [1][4][9] |

| Molecular Formula | C₃H₁₀OSi | [4][9] |

| Molar Mass | 90.197 g·mol⁻¹ | [1] |

| Appearance | Colorless, clear liquid | [1][3][4] |

| Boiling Point | 99 °C | [1][9] |

| Melting Point | -4.5 °C | [4][9] |

| Density | 0.8141 g/cm³ (at 20 °C) | [9] |

| Vapor Pressure | 21 mbar (at 20 °C) | [1] |

| pKa | ~11 | [1][2][3] |

| Water Solubility | 1.00 mg/mL | [4] |

| Refractive Index | 1.3889 |[4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | References |

|---|---|---|

| ¹H NMR (CDCl₃) | Singlet at δ = 0.14 ppm | [1] |

| Canonical SMILES | O--INVALID-LINK--(C)C | [1][9] |

| InChI Key | AAPLIUHOKVUFCC-UHFFFAOYSA-N |[1][9] |

Synthesis and Production

The synthesis of this compound requires controlled conditions to prevent its rapid self-condensation into hexamethyldisiloxane (HMDSO).

Common Synthetic Routes

The primary industrial methods for producing this compound involve the hydrolysis of either chlorotrimethylsilane or hexamethyldisiloxane.[1][3]

-

Hydrolysis of Chlorotrimethylsilane ((CH₃)₃SiCl) : Direct hydrolysis of chlorotrimethylsilane is challenging because the hydrochloric acid (HCl) byproduct catalyzes the condensation of the desired this compound into HMDSO.[1][3] To circumvent this, the reaction is performed under weakly basic conditions, which neutralizes the acid and prevents dimerization.[1][3]

-

Hydrolysis of Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) : this compound can also be effectively produced via the basic hydrolysis of HMDSO.[1][3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 1066-40-6 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Removal and determination of this compound from the landfill gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. Applications of Trimethylsilyl Chloride in Pharmaceuticals and Biotechnology | Aure Chemical [aurechem.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

Spectroscopic Analysis of Trimethylsilanol: A Technical Guide

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for trimethylsilanol ((CH₃)₃SiOH). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. This document outlines key spectral parameters, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Data Presentation

The quantitative spectroscopic data for this compound are summarized in the tables below. These tables provide a clear and concise reference for the characteristic signals and vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Solvent | Assignment |

| ¹H (Si-CH₃) | 0.14 | Singlet | CDCl₃ | Methyl Protons |

| ¹H (Si-OH) | Variable | Broad Singlet | CDCl₃ | Hydroxyl Proton |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Solvent | Assignment |

| ¹³C (Si-CH₃) | ~2.0 (Estimated) | Singlet | CDCl₃ | Methyl Carbons |

Note: A definitive experimental ¹³C NMR chemical shift for this compound was not available in the cited literature. The value is estimated to be slightly downfield from tetramethylsilane (TMS), which is the reference standard at 0 ppm.[1]

Table 3: ²⁹Si NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Solvent | Assignment |

| ²⁹Si | ~17 - 20 | Singlet | Solution/Solid | Silicon Atom |

Note: The chemical shift is based on predicted values and experimental observations of this compound as a hydrolysis product on solid surfaces.[2]

Infrared (IR) Spectroscopy

Table 4: Key Infrared (IR) Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Notes |

| ~3690 | O-H Stretch (ν) | Free (non-H-bonded) Si-O-H group | A sharp band observed in the gas phase or in dilute non-polar solutions. |

| 3400 - 3200 | O-H Stretch (ν) | Hydrogen-bonded Si-O-H group | A broad, strong band observed in liquid, solid, or concentrated states. |

| ~2960 | C-H Asymmetric Stretch (νas) | -CH₃ group | Typically found in the 2800-3000 cm⁻¹ region for C-H stretching modes.[3] |

| ~1255 | C-H Symmetric Bend/Deformation (δs) | -CH₃ group | A characteristic and strong absorption for the Si-(CH₃)₃ moiety. |

| 1000 - 1200 | Si-O-H Bend (δ) | Hydrogen-bonded Si-O-H group | The position shifts to this higher frequency range upon formation of hydrogen-bonded polymers.[1][4] A band at 1087 cm⁻¹ is observed in crystalline this compound.[1][4] |

| 850 - 900 | C-H Rock (ρ) | -CH₃ group | A strong absorption band characteristic of the trimethylsilyl group.[1] |

| 804 - 834 | Si-O-H Bend (δ) | Free (non-H-bonded) Si-O-H group | This assignment is based on theoretical calculations and gas-phase measurements.[1][4] |

| ~692 | Si-C₃ Asymmetric Stretch (νas) | Si-C bonds | Corresponds to the asymmetric stretching of the three Si-C bonds.[1] |

| ~616 | Si-C₃ Symmetric Stretch (νs) | Si-C bonds | Corresponds to the symmetric stretching of the three Si-C bonds.[1] |

Experimental Protocols

Detailed methodologies for acquiring NMR and IR spectra of this compound are provided below. As this compound is a volatile liquid at room temperature, these protocols are tailored for liquid sample analysis.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (¹H and ¹³C NMR at δ = 0.00 ppm), unless the solvent contains a reference.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition :

-

Record spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR : Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

For ²⁹Si NMR : This nucleus has low sensitivity and a negative gyromagnetic ratio. Use a pulse sequence optimized for silicon, such as inverse-gated decoupling, to obtain a quantitative spectrum and avoid negative Nuclear Overhauser Effect (NOE) issues. A longer relaxation delay (e.g., 10-30 seconds) is often necessary.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS) or the residual solvent signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

ATR-FTIR is a convenient method for liquid samples.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition :

-

Record the spectrum using an FTIR spectrometer.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

A spectral resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the IR beam.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Trimethylsilanol: A Pivotal Intermediate in Chemical Synthesis

For Immediate Release

Trimethylsilanol ((CH₃)₃SiOH), a seemingly simple organosilicon monomer, plays a critical and multifaceted role as a chemical intermediate across a spectrum of scientific and industrial applications. From the production of advanced silicone polymers to the intricate multi-step synthesis of life-saving pharmaceuticals, the unique reactivity of its silanol group (Si-OH) makes it an indispensable tool for researchers, scientists, and professionals in drug development. This technical guide delves into the core functionalities of this compound, providing an in-depth look at its synthesis, reaction mechanisms, and key applications, supported by experimental protocols and quantitative data.

Core Properties and Synthesis

This compound is a colorless, volatile liquid characterized by its high reactivity, particularly in condensation reactions.[1] Its physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀OSi | [2] |

| Molar Mass | 90.197 g·mol⁻¹ | [2] |

| Boiling Point | 99 °C (210 °F; 372 K) | [2] |

| Vapor Pressure | 21 mbar (20 °C) | [2] |

| pKₐ | 11 | [2] |

| Appearance | Colorless liquid | [2] |

The synthesis of this compound can be challenging due to its propensity to self-condense into hexamethyldisiloxane, especially under acidic conditions.[2] Therefore, controlled hydrolysis of chlorotrimethylsilane under weakly basic conditions is a preferred method to avoid dimerization.[2] Another common route is the basic hydrolysis of hexamethyldisiloxane.[2] A detailed experimental protocol for the synthesis of this compound from hexamethyldisilazane is provided below.

Experimental Protocol: Synthesis of this compound from Hexamethyldisilazane

This protocol is adapted from a patented method and provides a high-purity product.[3]

Materials:

-

Hexamethyldisilazane

-

Glacial Acetic Acid

-

Deionized Water

-

1000 mL four-neck round-bottom flask

-

Heating mantle

-

Stirrer

-

Dropping funnel

-

Distillation apparatus

Procedure:

-

Mixing: In a 1000 mL four-neck flask, combine 90-110 parts by weight of water and 45-55 parts by weight of glacial acetic acid.[3]

-

Heating: Stir the mixture and heat to 60-70 °C.[3]

-

Reaction: Slowly add 550 parts by weight of hexamethyldisilazane dropwise into the heated mixture over a period of 2-3 hours.[3]

-

Rectification: After the addition is complete, distill the resulting solution. The fraction collected at 103-105 °C is this compound with a purity of over 98%.[3]

Yield: 85-90%[3]

Role in Silicone Polymer Synthesis

One of the primary industrial applications of this compound is in the production of silicone polymers, such as silicone oils, rubbers, and resins.[1][4] It primarily functions as an end-capping agent , controlling the length of polysiloxane chains and, consequently, the physical properties of the final material.[1]

The trimethylsilyl group, introduced by this compound, terminates the growing polymer chain, preventing further polymerization and stabilizing the material.[5] This process is crucial for producing silicones with specific viscosities and thermal stabilities.

The general mechanism involves the condensation reaction between the hydroxyl group of this compound and the silanol groups at the ends of polysiloxane chains.

Caption: Mechanism of Polydimethylsiloxane End-Capping.

Application as a Protecting Group in Organic Synthesis

In the realm of organic synthesis, particularly in drug development, the trimethylsilyl (TMS) group serves as a versatile protecting group for various functional groups, most notably alcohols.[6] By converting a hydroxyl group into a trimethylsilyl ether, its reactivity is masked, allowing for chemical transformations on other parts of the molecule without unintended side reactions.[7]

The TMS group is favored for its ease of introduction and, crucially, its facile removal under mild conditions, often with a fluoride ion source like tetrabutylammonium fluoride (TBAF) or under acidic conditions.[6][7]

Experimental Workflow: Protection and Deprotection of an Alcohol

The following workflow illustrates the general procedure for using a trimethylsilyl group to protect an alcohol.

Caption: General workflow for alcohol protection using TMS.

This strategy is employed in the synthesis of complex molecules, including steroids and prostaglandins. For instance, in steroid synthesis, selective protection of hydroxyl groups is essential to achieve the desired modifications on the steroid backbone.[8] While specific industrial synthesis pathways for drugs like cortisone and prostaglandins are complex and often proprietary, the principle of using silyl ethers for temporary protection of hydroxyl groups is a fundamental concept.[9][10]

Role in Analytical Chemistry

Trimethylsilylation is a cornerstone of derivatization techniques in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS).[11] Many polar and non-volatile compounds, such as sugars, amino acids, and steroids, are not directly amenable to GC analysis. Conversion of their hydroxyl, amino, or carboxyl groups into trimethylsilyl derivatives significantly increases their volatility and thermal stability, enabling their separation and detection by GC-MS.[11]

Table 2: GC-MS Data for Selected Siloxane Compounds

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Reference |

| Hexamethyldisiloxane | 5.860 | 147, 73 | [12] |

| Octamethylcyclotetrasiloxane (D4) | - | 281, 73 | [13] |

| Decamethylcyclopentasiloxane (D5) | - | 355, 73 | [13] |

Note: Retention times are highly dependent on the specific GC column and conditions.

Quantitative Data on this compound Reactions

The efficiency of reactions involving this compound is crucial for its practical application. The following table summarizes available quantitative data on yields and reaction kinetics.

Table 3: Quantitative Data for Reactions Involving this compound

| Reaction | Reactants | Conditions | Product | Yield/Rate Constant | Reference |

| Synthesis | Hexamethyldisilazane, Acetic Acid, Water | 60-70 °C, 2-3 h | This compound | 85-90% | [3] |

| End-capping | Silanol-terminated PDMS, this compound | Varies | End-capped PDMS | High, reaction proceeds to completion | [14] |

| Condensation | This compound | Acid or base catalyst | Hexamethyldisiloxane | Rate constants vary with catalyst and solvent | [15] |

Conclusion

This compound's role as a chemical intermediate is both fundamental and expansive. Its ability to act as a chain terminator in silicone polymerization allows for the precise tuning of material properties, while its function as a protecting group in organic synthesis enables the construction of complex molecules with high selectivity. Furthermore, its application in analytical derivatization is essential for the analysis of a wide range of compounds. For researchers and professionals in materials science and drug development, a thorough understanding of the chemistry and application of this compound is key to innovation and success.

This technical guide is intended for informational purposes only and should be used in conjunction with appropriate safety protocols and laboratory procedures.

References

- 1. doria.fi [doria.fi]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CN111808129A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 6. learninglink.oup.com [learninglink.oup.com]

- 7. study.com [study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. jeol.com [jeol.com]

- 14. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 15. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GC-MS Derivatization of Polar Metabolites using Trimethylsilylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful and versatile analytical technique widely employed in metabolomics for the profiling of a broad spectrum of metabolites.[1][2][3] However, a significant challenge in the analysis of polar metabolites, such as amino acids, organic acids, sugars, and sugar alcohols, is their inherent low volatility and thermal instability, making them unsuitable for direct GC-MS analysis.[2][4] To overcome this limitation, a derivatization step is essential to convert these polar compounds into more volatile and thermally stable derivatives.[2][4]

Silylation, specifically the introduction of a trimethylsilyl (TMS) group, is a classic and widely used derivatization method in metabolomics.[2][4] This process replaces active hydrogens in functional groups like hydroxyl (–OH), carboxyl (–COOH), amino (–NH2), and thiol (–SH) with a non-polar trimethylsilyl group (–Si(CH3)3).[2][5] The resulting TMS derivatives exhibit increased volatility and thermal stability, allowing for their successful separation and detection by GC-MS.[2][4]

Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[4] This application note provides a detailed protocol for the trimethylsilylation of polar metabolites for GC-MS analysis, along with quantitative data representation and workflow visualization.

Chemical Reaction: Silylation of a Polar Metabolite

The fundamental reaction of silylation involves the replacement of an active hydrogen with a trimethylsilyl group. The general reaction is illustrated below:

Experimental Protocols

A widely adopted method for the derivatization of polar metabolites involves a two-step process: methoximation followed by silylation.[4][6][7] Methoximation is crucial for reducing the number of tautomers of reducing sugars, leading to fewer chromatographic peaks and improved quantification.[7]

Materials and Reagents

-

Metabolite extract (dried)

-

Methoxyamine hydrochloride solution (20 mg/mL in pyridine)[7]

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine (anhydrous)

-

Heptane (GC grade)

-

Internal standards (e.g., succinic-d4 acid, myristic-d27 acid)

-

Heating block or incubator

-

Autosampler vials with inserts

Two-Step Derivatization Protocol

-

Methoximation:

-

Silylation:

Automated Derivatization

For high-throughput analysis, automated derivatization protocols using robotic autosamplers are increasingly employed.[2][6][9] These automated systems offer improved reproducibility and reduce the degradation of unstable derivatives by minimizing the time between derivatization and injection.[6][9][10] The protocol steps are similar to the manual method but are performed by the autosampler immediately prior to injection.

GC-MS Analysis

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp: 10°C/min to 325°C

-

Hold: 5 minutes at 325°C

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-600

-

Scan Rate: 2 scans/sec

-

Data Presentation

The following tables summarize typical quantitative data obtained from the GC-MS analysis of TMS-derivatized polar metabolites. The data includes retention times (RT), key mass-to-charge ratios (m/z) for identification, and relative standard deviations (RSD) to demonstrate reproducibility.

Table 1: GC-MS Data for a Standard Mixture of Polar Metabolites

| Metabolite | Retention Time (min) | Key m/z Ions | RSD (%) - Manual Derivatization | RSD (%) - Automated Derivatization |

| Alanine | 8.52 | 116, 144, 218 | 8.5 | 5.2 |

| Glycine | 9.15 | 102, 174, 204 | 9.1 | 6.0 |

| Valine | 10.28 | 144, 172, 246 | 7.9 | 4.8 |

| Lactic Acid | 7.81 | 117, 191 | 10.2 | 7.1 |

| Succinic Acid | 11.55 | 247, 233 | 6.8 | 4.5 |

| Glucose | 17.23, 17.35 | 204, 217, 319 | 12.5 | 8.3 |

| Fructose | 17.01 | 204, 217, 307 | 11.8 | 7.9 |

| Cholesterol | 25.46 | 329, 458 | 5.5 | 3.1 |

Note: RSD values are representative and can vary based on the specific experimental conditions and matrix. The improved reproducibility with automated derivatization is a notable advantage.[10]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and derivatization workflow for GC-MS analysis of polar metabolites.

Logical Relationship: Advantages of Silylation

This diagram outlines the key advantages of performing silylation prior to GC-MS analysis of polar metabolites.

Conclusion

Trimethylsilylation is an indispensable derivatization technique for the GC-MS-based analysis of polar metabolites. The protocol outlined in this application note provides a robust and reproducible method for converting non-volatile polar compounds into derivatives suitable for GC-MS analysis. The use of automated derivatization systems can further enhance throughput and reproducibility, making this approach highly suitable for large-scale metabolomics studies in research, clinical, and drug development settings. Careful optimization of the derivatization and GC-MS parameters is crucial for achieving high-quality, reliable, and quantitative metabolomic data.

References

- 1. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thescipub.com [thescipub.com]

- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Surface Modification of Silica Nanoparticles with Trimethylsilyl Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica nanoparticles (SNPs) are extensively utilized in biomedical research and drug delivery due to their tunable particle size, high surface area, and biocompatibility. Their native surface is hydrophilic, rich in silanol (Si-OH) groups, which can be readily functionalized to alter their physicochemical properties. Surface modification with trimethylsilyl (TMS) groups, often achieved through reaction with precursors like trimethylsilanol or its more stable derivatives, is a critical step for rendering the nanoparticles hydrophobic. This hydrophobicity is essential for applications requiring dispersion in non-polar solvents, passage through biological membranes, and the creation of controlled-release drug delivery systems. While this compound itself can react with surface silanols, it is prone to self-condensation into hexamethyldisiloxane, making direct application challenging.[1] Therefore, this protocol will focus on a robust and widely used method for achieving trimethylsilylation using a common precursor, hexamethyldisilazane (HMDS). This process effectively caps the surface silanol groups, replacing them with inert, hydrophobic trimethylsilyl groups.[2]

Reaction Mechanism

The surface modification process involves the chemical reaction between the silanizing agent and the silanol groups on the surface of the silica nanoparticles. In the case of using hexamethyldisilazane (HMDS), the reaction proceeds via the cleavage of the Si-N bond in HMDS and the formation of a new siloxane (Si-O-Si) bond with the nanoparticle surface. This reaction releases ammonia as a byproduct. The resulting surface is covered with trimethylsilyl groups, which imparts a hydrophobic character to the nanoparticles.

Experimental Protocol

This protocol details the surface modification of silica nanoparticles using hexamethyldisilazane (HMDS) in a solution-phase reaction.

Materials:

-

Silica Nanoparticles (SNPs)

-

Hexamethyldisilazane (HMDS)

-

Anhydrous Toluene

-

Anhydrous Ethanol

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Ultrasonicator

-

Centrifuge

-

Drying oven

Procedure:

-

Drying of Silica Nanoparticles:

-

Dry the silica nanoparticles in an oven at 120 °C for at least 4 hours to remove physically adsorbed water. This step is crucial as water can react with the silanizing agent.

-

-

Dispersion of Nanoparticles:

-

Allow the dried silica nanoparticles to cool to room temperature in a desiccator.

-

Disperse the dried SNPs in anhydrous toluene. A typical concentration is 1-5 mg/mL.

-

Ultrasonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion and to break up any agglomerates.

-

-

Surface Modification Reaction:

-

Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add HMDS to the suspension. The amount of HMDS can be varied to control the degree of surface coverage. A common starting point is a 10:1 mass ratio of HMDS to silica nanoparticles.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain the reflux with vigorous stirring for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

-

Purification of Modified Nanoparticles:

-

After the reaction, allow the mixture to cool to room temperature.

-

Separate the modified nanoparticles from the reaction mixture by centrifugation (e.g., 8000 rpm for 15 minutes).

-